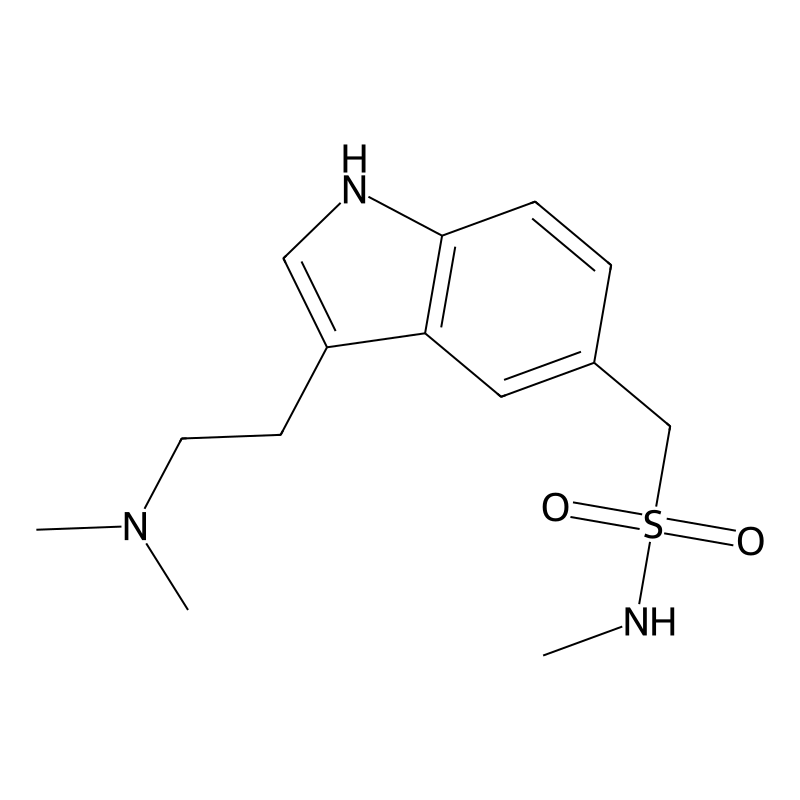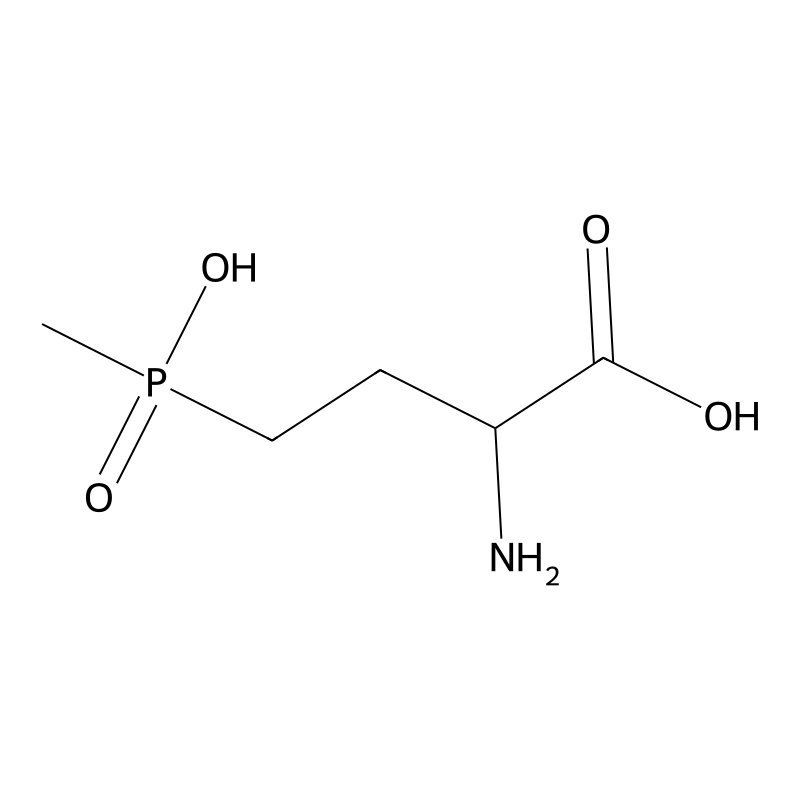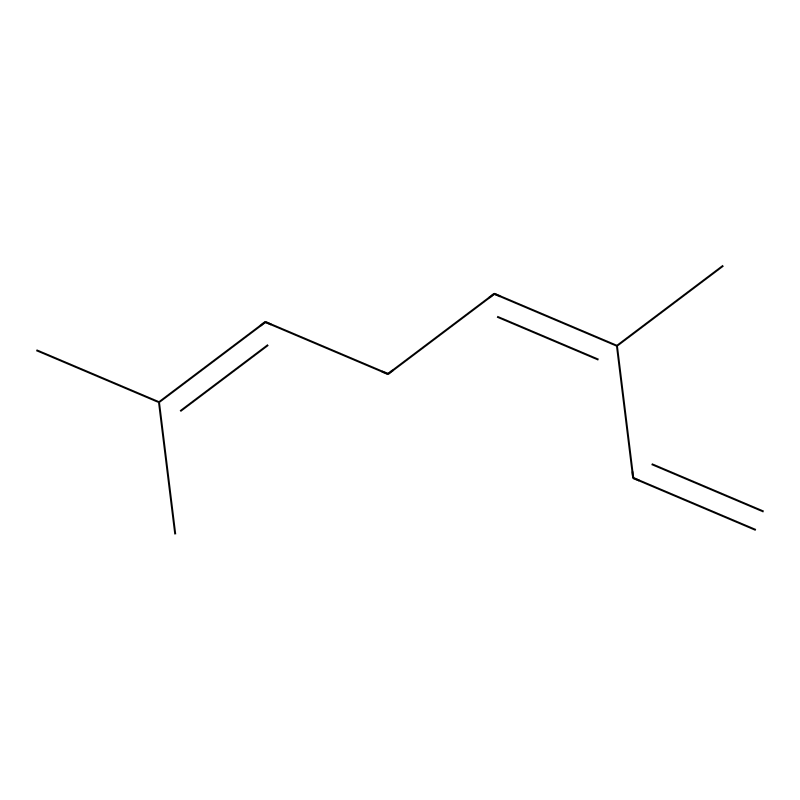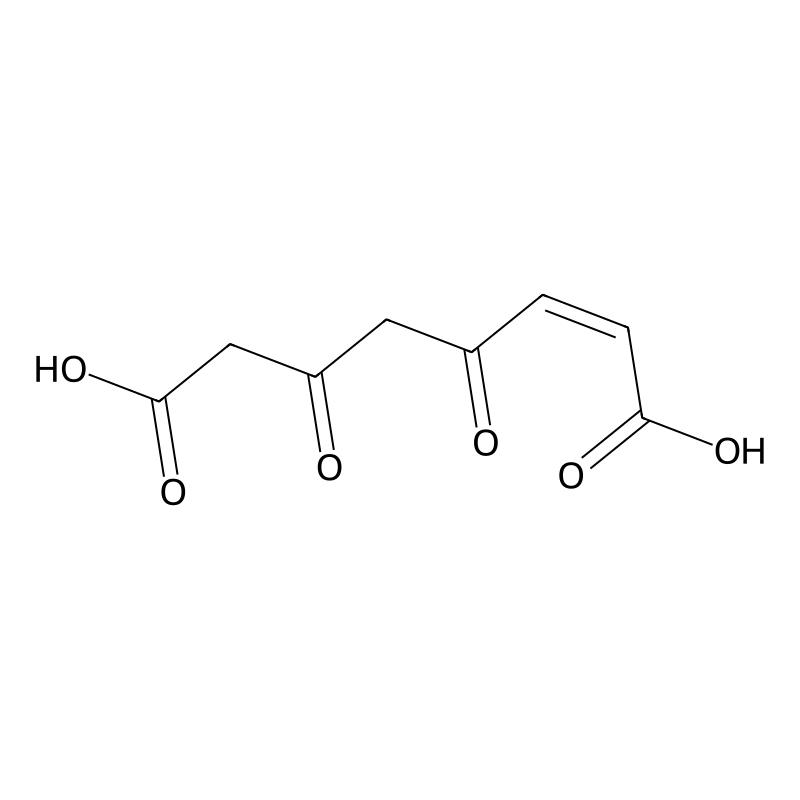3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propan...](/img/structure-2d/800/S832478.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid is an organic compound containing a triazolopyridazine ring system linked to a propanoic acid group through a thioether linkage. Information on its origin and specific significance in scientific research is currently limited [].
Molecular Structure Analysis
The key feature of the molecule is the triazolopyridazine ring system. This heterocyclic system consists of six atoms, including three nitrogen atoms and three carbon atoms. The propanoic acid group contributes a carboxylic acid functional group (-COOH) linked to the triazolopyridazine ring through a sulfur atom (thioether linkage).
Chemical Reactions Analysis
Specific information on the synthesis or reactions of this particular compound is not readily available in scientific literature []. However, similar molecules with triazolopyridazine rings can be synthesized through various methods, including cycloaddition reactions.
Physical And Chemical Properties Analysis
Data on the physical and chemical properties of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid, such as melting point, boiling point, solubility, etc., are currently unavailable [].
Triazolopyridazine Derivatives as Potential Drug Candidates
Research suggests that triazolopyridazine derivatives may possess various biological activities, making them promising candidates for drug discovery. Studies have explored their potential as anticonvulsants, antidepressants, and antitumor agents Source: A review on the biological activity of triazolopyridazines and their derivatives: European Journal of Medicinal Chemistry: .
Importance of Structure-Activity Relationships
Understanding the relationship between a molecule's structure and its biological activity is crucial in drug development. Research efforts often involve synthesizing and testing various triazolopyridazine derivatives to identify those with desired properties Source: Synthesis and Biological Evaluation of Novel Triazolopyridazine Derivatives as Potential Anticonvulsant Agents: Archiv der Pharmazie (Weinheim an der Bergstraße, Germany): .








